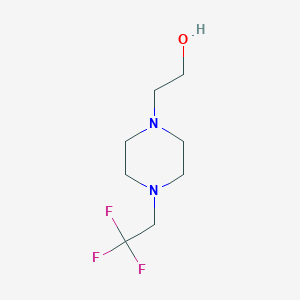
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H16F3N2O It is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetaldehyde or 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(ethyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to specific protein targets, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanol group.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the ethanol group, making it less hydrophilic.
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is unique due to the combination of the trifluoroethyl and ethanol groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances lipophilicity, while the ethanol group provides a site for further chemical modifications, making it a versatile compound for various applications .
Biological Activity
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol, with the CAS number 1247761-76-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine core substituted with a trifluoroethyl group and an ethanol moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula: C8H15F3N2O
- Molecular Weight: 212.21 g/mol
- IUPAC Name: 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanol
The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity, facilitating cellular membrane penetration. Inside the cell, it can modulate the activity of various enzymes and receptors, influencing critical cellular pathways and physiological responses.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Research into related compounds has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of piperazine have demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Neuroprotective Effects
Emerging studies indicate that piperazine derivatives can protect neuronal cells from glutamate-induced toxicity. This suggests a potential neuroprotective role for this compound in neurodegenerative conditions .
Case Studies and Research Findings
Properties
Molecular Formula |
C8H15F3N2O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2 |
InChI Key |
LVNYNNXOFJLHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















